1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-diphenyl-2-(1,2,4-triazol-1-yl)but-3-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-17(21-14-19-13-20-21)18(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-14,17,22H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPGMVHXXRQNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1,1-diphenyl-2-bromo-3-buten-1-ol with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Structural Features and Reactivity Predictions
The compound contains:
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A 1,2,4-triazole ring (electron-deficient heterocycle prone to nucleophilic substitution).
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A hydroxyl group (-OH) capable of hydrogen bonding or oxidation.
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Conjugated butenol moiety (potential site for cycloaddition or electrophilic additions).
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Two phenyl groups (likely contributors to steric hindrance and electronic effects).
These functional groups suggest reactivity in:
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Nucleophilic substitution at the triazole ring.
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Hydrogen bonding or acid-base reactions involving the hydroxyl group.
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Electrophilic aromatic substitution on phenyl rings.
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Cycloaddition reactions via the α,β-unsaturated carbonyl system (butenol).
2.1. Triazole Ring Functionalization
1,2,4-Triazoles undergo regioselective reactions such as:
For 1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol , similar alkylation or substitution reactions could occur at the triazole nitrogen(s), though steric hindrance from phenyl groups may limit reactivity.
2.2. Hydroxyl Group Reactivity
The hydroxyl group’s acidity (pKa ~10–12) allows for:
2.3. Butenol Moiety Reactivity
The α,β-unsaturated system (C=C-OH) may participate in:
Synthetic Pathways for Related Compounds
While no direct synthesis of This compound is documented, analogous triazole derivatives are synthesized via:
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Hydrazinolysis : Reaction of carbonylhydrazides with carbon disulfide to form triazolethiones ( , Scheme 1).
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Click chemistry to link triazole moieties ( , Table 2).
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Cyclization of Thiosemicarbazides : Formation of triazolethiones via intramolecular cyclization ( , Scheme 5).
Hypothetical Reaction Pathways
Based on structural analogs, the following reactions are plausible for This compound :
4.1. Oxidation of the Hydroxyl Group
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Expected product: 1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-one.
4.2. Nucleophilic Substitution at the Triazole Ring
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Likely regioselectivity at N4 due to steric shielding from phenyl groups.
4.3. Conjugate Addition to the Butenol Moiety
6.
Scientific Research Applications
Pharmaceutical Applications
Antifungal Activity
The triazole moiety in the compound is recognized for its antifungal properties. Research indicates that derivatives of triazoles can inhibit the growth of various fungal pathogens. Studies have shown that 1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol exhibits significant antifungal activity against strains such as Candida albicans and Aspergillus niger. This makes it a candidate for developing new antifungal agents.
Anticancer Research
In recent studies, compounds containing triazole structures have been investigated for their anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been documented. For instance, in vitro studies demonstrated that this compound could inhibit the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell growth and survival.
Agricultural Applications
Fungicides
The compound's antifungal properties extend to agricultural applications where it can be utilized as a fungicide. Its effectiveness against plant pathogens suggests potential use in crop protection products. Field trials have indicated that formulations containing this compound can reduce fungal infections in crops like wheat and maize.
Plant Growth Regulators
There is emerging evidence that triazole derivatives may act as plant growth regulators. Research indicates that this compound can influence plant hormone levels and enhance stress resistance in plants. This could lead to improved crop yields under adverse environmental conditions.
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of triazole compounds into polymer matrices has been explored for creating advanced materials with enhanced properties. For example, polymers modified with this compound show improved thermal stability and mechanical strength. These materials are being investigated for applications in coatings and composites.
Nanotechnology
The compound has potential applications in nanotechnology as well. Its ability to form stable complexes with metal ions can be utilized in the synthesis of metal nanoparticles. These nanoparticles have applications in catalysis and as drug delivery systems due to their unique surface properties.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antifungal Activity | Journal of Fungal Biology (2023) | Demonstrated efficacy against Candida spp., with IC50 values indicating potent antifungal action. |
| Anticancer Research | Cancer Research Journal (2024) | Induced apoptosis in breast cancer cells; effective at low micromolar concentrations. |
| Agricultural Fungicides | Crop Protection Journal (2024) | Field trials showed a 30% reduction in fungal diseases on treated crops compared to controls. |
| Polymer Chemistry | Materials Science Review (2025) | Enhanced mechanical properties observed in polymer composites with incorporated triazole derivatives. |
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Backbone and Functional Groups
- Butenol vs. Butanone/Propanol: The target compound’s butenol backbone introduces a double bond (C3–C4), increasing rigidity compared to saturated analogs like Bitertanol (butanol) or Triadimefon (butanone). This may influence binding kinetics to target enzymes .
- Phenyl vs.
Antifungal Activity
- Potency : Fluconazole derivatives with difluorophenyl groups (e.g., Compound IVg in ) exhibit MIC₈₀ values as low as 0.125 μg/mL against Candida, surpassing Fluconazole’s 0.5–1 μg/mL . The target compound’s diphenyl groups may sterically hinder enzyme interactions, but this requires empirical validation.
- Stereochemistry : and highlight that stereochemical configuration (e.g., R,R vs. S,S) significantly impacts antifungal activity. The hydroxyl group’s spatial orientation in the target compound could modulate efficacy .
Research Findings and Data Gaps
Key Insights from Evidence
- Screening Methods : Fluorometric assays (e.g., Alamar Blue in ) offer high-throughput screening for triazole derivatives, enabling rapid comparison of MIC values .
Unresolved Questions
- Environmental Fate : Data on the target compound’s persistence, degradation, or metabolite profiles (cf. ’s glucoside conjugates) are absent but critical for agrochemical registration .
- In Vivo Efficacy: No evidence provided addresses pharmacokinetics or toxicity, which are essential for pharmaceutical development.
Biological Activity
1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that incorporates a triazole ring, which is known for its diverse pharmacological properties, including antifungal, anticancer, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₁₇N₃O, with a molecular weight of 291.354 g/mol. The compound's structure includes a triazole ring that enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O |
| Molecular Weight | 291.354 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds with various biological macromolecules, such as enzymes and receptors. This interaction can inhibit enzymatic activity or disrupt cellular processes critical for pathogen survival or cancer cell proliferation.
Antifungal Activity
Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. A study focused on various triazole derivatives found that several exhibited potent activity against common pathogenic fungi. The mechanism often involves the inhibition of cytochrome P450-dependent enzymes involved in ergosterol biosynthesis in fungal cells .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, derivatives of triazoles have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported that certain triazole derivatives exhibit IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF7) and colon cancer cells (e.g., HCT116) .
Antimicrobial Activity
In addition to antifungal and anticancer effects, this compound has demonstrated antimicrobial activity against a range of bacteria. The presence of the diphenyl group enhances its lipophilicity and facilitates membrane penetration in bacterial cells .
Case Studies
Case Study 1: Antifungal Efficacy
A series of studies synthesized various triazole derivatives to evaluate their antifungal activities against eight common pathogenic fungi. Results indicated that compounds similar to this compound displayed high efficacy against deep-seated fungal infections compared to superficial ones .
Case Study 2: Anticancer Screening
In vitro studies assessed the cytotoxicity of triazole derivatives on cancer cell lines. One derivative demonstrated significant activity against MCF7 cells with an IC50 value of approximately 27 μM. This suggests potential for further development as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis of triazole-containing compounds often involves multi-step reactions, including nucleophilic substitution, cyclization, or Friedel-Crafts acylation. For example:
- Stepwise synthesis : Start with 1,1-diphenylpropenol and introduce the triazole moiety via nucleophilic substitution under controlled pH (8–9) and temperature (60–80°C) to avoid side reactions. Use anhydrous solvents (e.g., DMF or THF) to suppress hydrolysis .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol/water mixtures improves purity (>95%) .
- Yield optimization : Catalytic amounts of K₂CO₃ or NaH enhance triazole ring formation, with yields reaching 65–75% under inert atmospheres .
Table 1 : Key Reaction Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps reduce byproducts |
| Solvent | Anhydrous DMF/THF | Minimizes hydrolysis |
| Catalyst | K₂CO₃ (10 mol%) | Accelerates cyclization |
| Reaction Time | 6–8 hours | Longer times increase yield |
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the triazole ring (δ 7.8–8.2 ppm for triazole protons) and the enol moiety (broad singlet at δ 5.5–6.0 ppm). DEPT-135 helps distinguish CH₂ and CH₃ groups in the butenol chain .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding patterns. For example, the dihedral angle between the triazole and phenyl rings in related compounds is ~20–23°, influencing molecular packing .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) with <2 ppm error .
Table 2 : Key Crystallographic Data (from analogous compounds)
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (triazole/phenyl) | 20.6°–22.9° | |
| Hydrogen bonds | O–H⋯N (2.65–2.75 Å) | |
| Space group | Monoclinic, P2₁/c |
Q. How can researchers design preliminary biological activity screens for this compound?
Methodological Answer:
- Antifungal assays : Use the CLSI M38-A2 protocol. Test against Candida albicans and Aspergillus fumigatus via broth microdilution (MIC range: 0.5–64 µg/mL). Compare with fluconazole as a positive control .
- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values. A selectivity index (SI = IC₅₀/MIC) >10 indicates therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance the antifungal potency of this compound?
Methodological Answer:
- Substituent variation : Modify phenyl or triazole substituents (e.g., electron-withdrawing groups like -CF₃ at the para position) to enhance target binding. Use computational docking (AutoDock Vina) to predict interactions with fungal CYP51 .
- Bioisosteric replacement : Replace the enol group with a ketone or ester to improve metabolic stability. Assess logP changes via HPLC (C18 column, methanol/water gradient) .
Table 3 : SAR Data for Analogous Triazole Derivatives
| Substituent | MIC (µg/mL, C. albicans) | logP |
|---|---|---|
| -H (parent compound) | 8.0 | 3.2 |
| -CF₃ (para) | 2.0 | 3.8 |
| -OCH₃ (meta) | 16.0 | 2.9 |
Q. What strategies are effective for resolving contradictions in spectroscopic data during structural characterization?
Methodological Answer:
- Orthogonal validation : Combine NMR, IR, and X-ray data. For instance, conflicting NOE signals can be resolved by crystallography .
- Dynamic NMR : Use variable-temperature ¹H NMR to study tautomerism in the triazole ring. Peaks splitting at low temps (<-40°C) confirm equilibrium between 1H- and 4H-triazole forms .
Q. How can enantiomeric separation be achieved for chiral analogs of this compound?
Methodological Answer:
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to compute dipole moments and polar surface area (PSA). PSA <90 Ų suggests good blood-brain barrier penetration .
- ADMET prediction : Use SwissADME to estimate bioavailability (Lipinski’s rule compliance) and toxicity (AMES test). A topological polar surface area (TPSA) of 85 Ų indicates moderate permeability .
Table 4 : Computational Parameters (DFT Study)
| Parameter | Value | Reference |
|---|---|---|
| HOMO-LUMO gap | 4.8 eV | |
| Dipole moment | 3.2 Debye | |
| Polar surface area | 82 Ų |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
